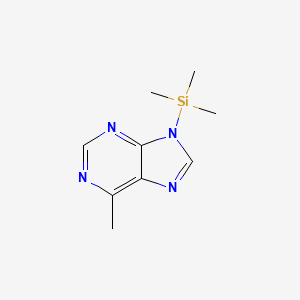

6-Methyl-9-(trimethylsilyl)-9H-purine

Description

6-Methyl-9-(trimethylsilyl)-9H-purine is a synthetic purine derivative characterized by a methyl group at the C6 position and a trimethylsilyl (TMS) protecting group at the N9 position. The TMS group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and nucleoside synthesis. Its molecular formula is C₉H₁₅N₄Si, with an average molecular weight of 223.34 g/mol. The compound is typically synthesized via silylation of 6-methylpurine using hexamethyldisilazane (HMDS) under reflux conditions .

Properties

CAS No. |

32865-79-5 |

|---|---|

Molecular Formula |

C9H14N4Si |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

trimethyl-(6-methylpurin-9-yl)silane |

InChI |

InChI=1S/C9H14N4Si/c1-7-8-9(11-5-10-7)13(6-12-8)14(2,3)4/h5-6H,1-4H3 |

InChI Key |

PFNXZEOIISNLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

- Starting Material Preparation: The process initiates with purine or 9H-purine derivatives, often 6-substituted purines.

- Silylation: Introduction of the trimethylsilyl group at the N9 position is commonly achieved using trimethylsilyl chloride (TMSCl) or related silylating agents.

- Methylation: The methyl group at the 6-position is introduced via alkylation or substitution reactions, sometimes using methyl halides or methylating agents.

- Catalysis: Palladium-catalyzed cross-coupling reactions such as Sonogashira coupling or nucleophilic substitution are employed to install substituents efficiently.

- Optimization: Industrial synthesis may utilize continuous flow reactors for improved yield and purity.

Specific Synthetic Routes and Conditions

A detailed synthetic route reported involves:

Representative Experimental Data

- NMR Characterization: The 1H NMR signals for protons adjacent to substituted positions (e.g., δ 8.7–9.0 ppm for purine ring protons) confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements confirm molecular formulas consistent with this compound and derivatives.

- Melting Points: Crystalline products typically have melting points in the range of 100–150 °C, indicating purity and stability.

Mechanistic Insights and Reaction Conditions

- Silylation Mechanism: The nucleophilic nitrogen at the 9-position attacks the electrophilic silicon center of trimethylsilyl chloride, often in the presence of a base or catalyst.

- Alkylation Specificity: Regioselective alkylation at N9 is favored thermodynamically, with N7 alkylation being less stable and prone to rearrangement under acidic or Lewis acidic conditions.

- Catalytic Role: Palladium catalysts facilitate cross-coupling reactions by oxidative addition, transmetallation, and reductive elimination steps, enabling efficient substitution at purine positions.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Traditional Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Several hours to days | Reduced reaction time due to better control | Minutes to hours |

| Yield | Moderate (20–40%) | Improved yields due to precise control | High yields (up to 66%) |

| Purity | Requires extensive purification | Consistent purity due to steady-state control | High purity from rapid heating and reaction |

| Scalability | Limited by batch size | Highly scalable | Suitable for small to medium scale |

| Equipment Complexity | Standard lab glassware | Specialized flow reactors | Microwave reactors |

Summary of Comprehensive Research Findings

- The synthesis of this compound involves regioselective silylation and methylation steps starting from 6-chloropurine or related derivatives.

- Palladium-catalyzed cross-coupling reactions and silylation with trimethylsilyl chloride are key methodologies.

- Reaction conditions such as temperature (typically 80 °C), solvents (acetonitrile, toluene), and catalysts (Pd(PPh3)4, SnCl4) critically influence yield and regioselectivity.

- Characterization by NMR and HRMS confirms structure and purity.

- Industrial synthesis may employ continuous flow reactors for enhanced efficiency.

- Stability studies show that N9-substituted purines with trimethylsilyl groups are more stable than their N7 counterparts under acidic and Lewis acidic conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-9-(trimethylsilyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products:

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the purine ring.

Substitution: Purine derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

6-Methyl-9-(trimethylsilyl)-9H-purine is a purine derivative with a methyl group at the 6-position and a trimethylsilyl group at the nitrogen at the 9-position. Its molecular formula is C9H14N4Si, and it has a molecular weight of approximately 222.31 g/mol. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents.

Reactivity of this compound

The reactivity of this compound can be influenced by its functional groups. Key reactions include:

- Silylation The trimethylsilyl group can be cleaved or modified, allowing further functionalization.

- Methylation The methyl group at the 6-position can undergo reactions, influencing the compound's properties.

- Purine Ring Reactions The purine ring can participate in electrophilic and nucleophilic substitutions.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Methyl-9H-purine | Methyl group at 6-position | Lacks trimethylsilyl group; less stable |

| 9-(Trimethylsilyl)-6-chloropurine | Chlorine substituent at 6-position | More reactive due to chlorine |

| 2-Amino-6-methylpurine | Amino group at 2-position | Exhibits different biological properties |

| 7-Methyl-9H-purine | Methyl group at 7-position | Different regioselectivity in reactions |

Mechanism of Action

The mechanism of action of 6-Methyl-9-(trimethylsilyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at C6 and N9 Positions

6-Chloro-9-(trimethylsilyl)-9H-purine

- Key Differences : Chlorine at C6 instead of methyl.

- Impact :

- The electron-withdrawing chloro group increases electrophilicity at C6, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl group .

- In antimycobacterial studies, chloro-substituted purines (e.g., 2-chloro-6-furyl analogues) show higher activity (MIC 0.39 µg/mL) than methyl derivatives, suggesting the chloro group enhances target binding .

9-(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine

- Key Differences : Additional TMS group at C6 via a siloxy (-OSiMe₃) linkage.

- Impact :

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

- Key Differences : Tetrahydro-2H-pyranyl (THP) protecting group at N9 instead of TMS.

- Impact: The THP group is bulkier and oxygen-rich, reducing lipophilicity (logP ~1.5) compared to TMS (logP ~3.2) . THP is more labile under acidic conditions, whereas TMS offers superior stability in non-aqueous environments .

Physicochemical Properties

Q & A

Q. What are the primary synthetic routes for 6-Methyl-9-(trimethylsilyl)-9H-purine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of 6-methylpurine with trimethylsilyl chloride under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-chloro-9H-purine derivatives with trimethylsilyl groups in the presence of a base (e.g., NaH) in THF at 0–5°C .

- Protection strategies : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the trimethylsilyl group.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of purine to silylating agent) and monitor via TLC.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and aromatic protons (δ 7.5–8.5 ppm). Compare with NIST reference data .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃ groups from Si(CH₃)₃) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/water) and refine using SHELXL .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in non-polar solvents (e.g., DCM, THF) due to the trimethylsilyl group; sparingly soluble in water. Test via saturation shake-flask method .

- Stability :

- Thermal : Decomposes above 150°C (DSC/TGA analysis recommended).

- Hydrolytic : Susceptible to moisture; store under desiccation (e.g., P₂O₅) at –20°C .

Advanced Research Questions

Q. How does the trimethylsilyl group affect the compound’s reactivity in cross-coupling reactions or enzymatic assays?

- Methodological Answer :

- Steric Effects : The bulky Si(CH₃)₃ group hinders nucleophilic attacks at C-8/C-2 positions, directing reactivity to C-6. Confirm via comparative Suzuki-Miyaura coupling with/without silyl protection .

- Enzymatic Inhibition : Test against adenosine deaminase (ADA) using UV-Vis kinetics (λ = 265 nm). Compare inhibition constants (Kᵢ) with non-silylated analogues .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (pH 7.4, 37°C, 5% CO₂) using identical cell lines (e.g., HEK293T) .

- Data Normalization : Normalize IC₅₀ values to internal controls (e.g., ATP levels for cytotoxicity assays).

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to reconcile outliers. Reference theoretical frameworks (e.g., enzyme kinetics models) to contextualize discrepancies .

Q. What strategies are used to determine the crystal structure and conformational dynamics of this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion (e.g., 1:1 DMSO/water) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K. Refine using SHELXL-2018 with anisotropic displacement parameters .

- Conformational Analysis : Compare torsion angles (e.g., glycosidic bond) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G*) .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link synthesis pathways to frontier molecular orbital (FMO) theory to predict regioselectivity .

- Safety Protocols : Follow SDS guidelines for handling moisture-sensitive silyl compounds (e.g., use glove boxes) .

- Advanced Characterization : Pair experimental data with computational models (e.g., MD simulations for stability in lipid membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.